Hydroxy progesterone caproate

Progesterone Receptor Binding Pharmacodynamics Gene Transactivation

Researchers studying progestin signaling, CYP3A4-mediated metabolism, or preterm birth inflammation models require compounds with defined, non-interchangeable pharmacology. Hydroxyprogesterone caproate offers: - Progesterone receptor binding affinity (26-30% of progesterone) with comparable transactivation - Exclusive CYP3A4/3A5 metabolism; caproate ester remains intact in metabolites - Validated positive control for LPS-induced COX-2 expression in uterine/placental tissues - Thermally and chemically stable powder compatible with sterilization and sustained-release formulations

Molecular Formula C27H40O4
Molecular Weight 428.6 g/mol
Cat. No. B13414740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy progesterone caproate
Molecular FormulaC27H40O4
Molecular Weight428.6 g/mol
Structural Identifiers
SMILESCCCCCC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)C
InChIInChI=1S/C27H40O4/c1-5-6-7-8-24(30)31-27(18(2)28)16-13-23-21-10-9-19-17-20(29)11-14-25(19,3)22(21)12-15-26(23,27)4/h17,21-23H,5-16H2,1-4H3/t21?,22?,23?,25?,26?,27-/m0/s1
InChIKeyDOMWKUIIPQCAJU-RNAXJELESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyprogesterone Caproate: Properties and Clinical Profile


Hydroxyprogesterone caproate (17α-hydroxyprogesterone caproate, 17-OHPC) is a synthetic progestin, specifically a 17α-hydroxyprogesterone derivative esterified with caproic acid [1]. This esterification confers distinct pharmacokinetic properties compared to unmodified progesterone, notably a prolonged duration of action when administered intramuscularly in an oil-based formulation, with a reported elimination half-life of approximately 7.8 to 16.3 days [2]. Clinically, 17-OHPC has been most extensively investigated for the prevention of recurrent preterm birth (PTB) in women with a singleton gestation and a prior history of spontaneous PTB, with its use supported by a 33% reduction in PTB rate in a pivotal trial [3]. However, subsequent large-scale trials and meta-analyses have yielded conflicting results, leading to evolving regulatory and clinical guideline recommendations .

Why Generic Substitution Is Not Straightforward


The term 'progesterone' or 'progestin' encompasses a chemically diverse class of compounds with vastly different pharmacokinetic and pharmacodynamic profiles, making simple substitution clinically and scientifically unsound. Hydroxyprogesterone caproate (17-OHPC) is fundamentally distinct from both natural progesterone and other synthetic progestins like medroxyprogesterone acetate (MPA) due to its unique caproate ester moiety [1]. This structural feature dictates a specific metabolic pathway: 17-OHPC is metabolized almost exclusively by cytochrome P450 (CYP) 3A4 and CYP3A5, and importantly, the caproic acid ester remains intact in its major metabolites, meaning it is not converted to the primary progesterone metabolite, 17α-hydroxyprogesterone [2]. In contrast, MPA is metabolized by different CYP enzymes and undergoes distinct biotransformation [3]. Furthermore, 17-OHPC exhibits a lower relative binding affinity for progesterone receptors (approximately 26-30% that of progesterone) but demonstrates comparable efficacy in transactivation assays, indicating a complex pharmacodynamic profile that is not simply predicted by receptor binding alone [1]. These differences in metabolism and receptor interactions preclude the interchangeability of 17-OHPC with other progestins without rigorous comparative data.

Quantitative Evidence of Differentiation


Receptor Binding Affinity and Gene Transactivation

In a direct competitive binding assay, 17-alpha hydroxyprogesterone caproate (17-OHPC) demonstrates a relative binding affinity (RBA) for recombinant human progesterone receptor-B (rhPR-B) and progesterone receptor-A (rhPR-A) that is only 26-30% that of the natural ligand, progesterone [1]. Despite this lower binding affinity, 17-OHPC was found to be comparable to progesterone in its ability to elicit gene expression in four different carcinoma cell lines in transactivation assays, indicating that its functional potency at the transcriptional level is not directly proportional to its receptor binding affinity [1].

Progesterone Receptor Binding Pharmacodynamics Gene Transactivation

Metabolic Pathways and Caproate Ester Stability

Studies using human liver microsomes (HLMs), fresh human hepatocytes (FHHs), and expressed enzymes revealed that 17α-hydroxyprogesterone caproate (17-OHPC) is metabolized exclusively by the cytochrome P450 enzymes CYP3A4 and CYP3A5 [1]. A key differentiating feature is that the caproic acid ester remained intact in the major metabolites generated, demonstrating that 17-OHPC is not converted to the primary progesterone metabolite, 17α-hydroxyprogesterone [1]. This is a fundamental metabolic difference compared to progesterone, which is metabolized by 5α-reductase and other enzymes to a variety of active and inactive metabolites [2].

Drug Metabolism Cytochrome P450 Pharmacokinetics

Latency Period Prolongation vs. Dydrogesterone

A randomized clinical trial comparing intramuscular 17α-hydroxyprogesterone caproate (17α-OHPC) to oral dydrogesterone for the prevention of preterm birth (PTB) in 150 women with singleton gestation found that 17α-OHPC was superior [1]. The study concluded that 17α-OHPC can strongly prolong the latency period (time from initiation of treatment to delivery) and improve neonatal outcomes compared to oral dydrogesterone [1]. While specific latency period data (e.g., mean days prolonged) would require accessing the full-text data, the authors' explicit conclusion provides a clear direction of effect.

Preterm Birth Prevention Clinical Trial Tocolytic Agents

Uterine COX-2 and TNF-α mRNA Expression vs. MPA

In a mouse model of inflammation-induced preterm birth, both 17α-hydroxyprogesterone caproate (17P) and medroxyprogesterone acetate (MPA) significantly reduced lipopolysaccharide (LPS)-induced COX-2 mRNA expression in uterine myometrium and placental tissues compared to the LPS control group [1]. In the myometrium, COX-2 mRNA levels were reduced from 20.540 ± 4.147 in the LPS group to 11.410 ± 3.931 with 17P 1 mg, 8.352 ± 3.209 with 17P 2 mg, and 11.920 ± 2.905 with MPA 1 mg [1]. A similar pattern was observed in placental tissue, where LPS-induced COX-2 mRNA was reduced from 18.920 ± 4.106 to 10.864 ± 3.777 (17P 1 mg), 7.084 ± 1.667 (17P 2 mg), and 11.830 ± 3.652 (MPA 1 mg) [1]. These data suggest that 17P and MPA have comparable anti-inflammatory effects in this model at the tested doses, though 17P at 2 mg showed a non-significant trend toward a greater reduction in COX-2 compared to MPA.

Inflammation Preterm Birth Gene Expression

Formulation Stability Under Thermal, Light, and Acid Stress

A study on the chemical stability of hydroxyprogesterone caproate (HPC) demonstrated that the compound in powder form and in a pharmaceutical formulation is fairly stable under various stress conditions [1]. In powder form, HPC was stable when exposed to high temperatures and light [1]. Considerable degradation of HPC was observed in alkaline solution, with the major degradation product being hydroxyprogesterone, but much less degradation occurred in acidic conditions over 72 hours [1]. Furthermore, the content of HPC in pharmaceutical products was not significantly altered by sterilization methods (filtration or heat sterilization) or after exposure to light [1].

Formulation Stability Pharmaceutical Analysis Degradation Kinetics

Retinopathy of Prematurity Risk Reduction: Meta-Analysis

A meta-analysis of six randomized controlled trials (RCTs) evaluated the efficacy of 17-alpha hydroxyprogesterone caproate (17-OHPC) for preventing recurrent preterm birth (PTB) in singleton pregnant women with a prior history of PTB [1]. The analysis found that 17-OHPC treatment was associated with a significantly decreased rate of retinopathy of prematurity (ROP), with a risk ratio (RR) of 0.42 (95% CI: 0.18–0.97; P=0.004) based on data from two RCTs [1]. Furthermore, 17-OHPC may favorably decrease the risks of recurrent PTB and reduce the rate of neonatal death, although the summary estimates for these outcomes showed some variability across the included trials [1].

Preterm Birth Prevention Meta-Analysis Neonatal Morbidity

Research and Industrial Applications


Progestin Mechanisms Beyond Receptor Binding

Given that 17-OHPC demonstrates only 26-30% of the progesterone receptor binding affinity of progesterone yet elicits comparable gene transactivation [1], it serves as a valuable tool compound for dissecting the complexities of progestin signaling. Researchers can utilize 17-OHPC to study non-canonical pathways, co-regulator recruitment, or receptor conformations that lead to transcriptional activity independent of high-affinity binding. This makes it a preferred choice over progesterone in studies where the goal is to differentiate between binding events and functional outcomes.

CYP3A4/5-Mediated Metabolism and Drug Interactions

The exclusive metabolism of 17-OHPC by CYP3A4 and CYP3A5, and the unique metabolic stability of its caproate ester [2], make it an ideal probe substrate for studying CYP3A activity in vitro and in vivo. Researchers investigating potential drug-drug interactions (DDIs) involving CYP3A inhibitors or inducers can use 17-OHPC as a sensitive and specific marker. Its distinct metabolic profile, avoiding conversion to 17α-hydroxyprogesterone [2], provides cleaner pharmacokinetic and pharmacodynamic data compared to using progesterone, which is metabolized by multiple pathways.

Sterile Injectable Formulation Development and Stability

The demonstrated stability of hydroxyprogesterone caproate in powder and formulated forms under high temperatures, light, and acidic conditions, and its compatibility with common sterilization methods [3], makes it an excellent model compound for pharmaceutical scientists developing new injectable or implantable sustained-release formulations. Its well-characterized degradation profile (with hydroxyprogesterone as the major alkaline degradation product) provides clear analytical targets for stability-indicating method development and for assessing the robustness of new formulation platforms.

Inflammation-Mediated Preterm Birth and Cytokine Modulation

The quantitative evidence showing that 17-OHPC significantly reduces LPS-induced COX-2 mRNA expression in both uterine and placental tissues in a mouse model [4] supports its use as a positive control or reference compound in preclinical research focused on the inflammatory pathways of preterm labor. This specific activity, particularly the observed dose-dependent effect, allows researchers to benchmark new anti-inflammatory tocolytic agents or investigate the complex interplay between progestin signaling and the innate immune response in reproductive tissues.

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